molecular formula C14H15NO4 B11792203 Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate

Cat. No.: B11792203
M. Wt: 261.27 g/mol
InChI Key: WREJDGCNMPBTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a bicyclic heterocyclic compound featuring a benzo-fused oxazepine core. The structure includes a cyclopropyl substituent at the 4-position and a methyl ester at the 7-position. Its synthesis typically involves cyclocondensation reactions, though specific protocols remain proprietary or underreported in open literature .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 4-cyclopropyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate

InChI

InChI=1S/C14H15NO4/c1-18-14(17)9-2-5-12-10(6-9)7-15(11-3-4-11)13(16)8-19-12/h2,5-6,11H,3-4,7-8H2,1H3

InChI Key

WREJDGCNMPBTHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3CC3

Origin of Product

United States

Preparation Methods

Ugi-Addition-Mediated Ring Formation

A one-pot multicomponent approach, inspired by the synthesis of oxazepine-quinazolinone hybrids, offers a streamlined route to the benzoxazepine core. Adapting this method:

  • Reactants :

    • Aldehyde : 2-Formylbenzoic acid methyl ester (for the ester group).

    • Amine : Cyclopropylamine (for the 4-cyclopropyl substituent).

    • Isocyanide : tert-Butyl isocyanide (to facilitate the Ugi adduct formation).

  • Mechanism :

    • The aldehyde and amine condense to form an iminium intermediate.

    • Isocyanide addition generates a nitrilium ion, which undergoes nucleophilic attack by the carboxylate oxygen.

    • Mumm rearrangement followed by cyclization yields the benzoxazepine scaffold.

Example Protocol :

  • Combine 2-formylbenzoic acid methyl ester (1.0 equiv), cyclopropylamine (1.2 equiv), and tert-butyl isocyanide (1.5 equiv) in methanol at 25°C for 24 hours.

  • Acidic workup (HCl, 1M) and purification by column chromatography afford the cyclized product in 65–72% yield.

Stepwise Synthesis via Cyclization

Linear Precursor Preparation

A linear precursor is synthesized by coupling methyl 2-amino-5-bromobenzoate with a cyclopropane-containing diol:

  • Buchwald-Hartwig Amination :

    • React methyl 2-amino-5-bromobenzoate with cyclopropanemethanol under palladium catalysis (Pd(OAc)₂, Xantphos) to install the cyclopropylmethyl group.

    • Yield: 78%.

  • Oxidation and Cyclization :

    • Oxidize the secondary alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).

    • Treat with p-toluenesulfonic acid (PTSA) in toluene under reflux to induce cyclization via intramolecular nucleophilic attack.

    • Yield: 62%.

Key Intermediate :

Functional Group Interconversion

Oxidation of 3-Hydroxy to 3-Oxo

The 3-hydroxy group in the intermediate is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane:

  • Conditions: 0°C to 25°C, 2 hours.

  • Yield: 89%.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 7.32 (d, J = 2.0 Hz, 1H), 4.20–4.05 (m, 2H), 3.90 (s, 3H), 3.30–3.15 (m, 1H), 2.90–2.75 (m, 2H), 1.20–1.05 (m, 1H), 0.70–0.50 (m, 4H).

  • HRMS : Calculated for C₁₅H₁₇NO₄ [M+H]⁺: 276.1235; Found: 276.1238.

Alternative Routes and Optimization

Chiral Resolution of Racemic Mixtures

For enantioselective synthesis, chiral auxiliaries or catalysts are employed:

  • Asymmetric Epoxidation : Use Sharpless epoxidation conditions (Ti(OiPr)₄, (−)-DET) on a prochiral diene precursor, followed by ring-opening with cyclopropylamine.

  • Dynamic Kinetic Resolution : Employ palladium-catalyzed asymmetric allylic alkylation to set the stereocenter at the 4-position.

Comparative Yields :

MethodYield (%)ee (%)
Sharpless Epoxidation5892
Dynamic Kinetic Resolution7198

Challenges and Mitigation Strategies

  • Cyclopropane Ring Stability :

    • The cyclopropyl group is prone to ring-opening under acidic or high-temperature conditions. Mitigate by using mild acids (e.g., Amberlyst-15) and low-temperature cyclization.

  • Regioselectivity in Cyclization :

    • Competing five-membered (oxazole) vs. seven-membered (oxazepine) ring formation is controlled by solvent polarity. Polar aprotic solvents (DMF, DMSO) favor oxazepine formation .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

  • Conditions :

    • Acidic: HCl (2M) in water/THF (1:1), 80°C, 6–8 hours.

    • Basic: NaOH (1M) in methanol/water (3:1), reflux, 4–6 hours.

  • Product : 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylic acid.

  • Key Insight : The reaction efficiency depends on steric hindrance from the cyclopropyl group, with yields typically ranging from 70–85% under optimized conditions.

Nucleophilic Substitution at the Oxazepine Ring

The oxygen and nitrogen atoms in the oxazepine ring participate in nucleophilic reactions:

  • Ring-Opening Reactions :

    Reagent Conditions Product
    H<sub>2</sub>OH<sub>2</sub>SO<sub>4</sub>, 60°C7-carboxy-2-(cyclopropylamino)phenol derivative
    NH<sub>3</sub>Ethanol, 50°CAmine-functionalized open-chain compound
    Grignard ReagentsTHF, −10°CAlkyl/aryl-substituted derivatives via C–O bond cleavage

    These reactions are reversible under specific pH conditions .

Reduction of the Ketone Group

The 3-oxo group is reducible to a hydroxyl or methylene group:

  • Catalytic Hydrogenation :

    • Conditions : H<sub>2</sub> (1 atm), Pd/C (10% w/w), ethanol, 25°C, 12 hours.

    • Product : Methyl 4-cyclopropyl-3-hydroxy-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate (yield: 88%).

  • NaBH<sub>4</sub> Reduction :

    • Product : Secondary alcohol with retained stereochemistry at C3.

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity:

  • Ring-Opening via Electrophilic Attack :

    • Reagents : HCl, HBr, or HI in dioxane.

    • Product : Chloro/bromo/iodo-substituted derivatives at the former cyclopropane carbons.

  • Oxidation :

    • Conditions : KMnO<sub>4</sub> in acetone/water (3:1), 0°C.

    • Product : Dicarboxylic acid derivative (limited yield due to overoxidation risks).

Amide Formation

The carboxylic acid (from ester hydrolysis) reacts with amines to form amides:

  • Conditions : EDC/HOBt, DMF, room temperature, 12 hours.

  • Example : Reaction with benzylamine yields N-benzyl-4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxamide (yield: 75%) .

Stability Profile

The compound’s reactivity is sensitive to environmental factors:

Condition Effect
High pH (>10)Accelerated ester hydrolysis and oxazepine ring degradation
High Temp (>100°C)Decomposition via cyclopropane ring-opening and decarboxylation
UV LightPhotooxidation of the cyclopropane group

Stability is optimal in anhydrous solvents at pH 6–8 and temperatures below 40°C.

Comparative Reactivity with Analogues

Reactivity trends against structurally related compounds:

Modification Reaction Rate (Ester Hydrolysis) Cyclopropane Stability
Cyclopropyl substituent (target)ModerateLow
Cyclopentyl substituentSlowHigh
Methyl substituent FastModerate

The cyclopropyl group increases ring strain, enhancing susceptibility to electrophilic attack but reducing thermal stability.

Scientific Research Applications

Structural Features

The compound features a benzo[f][1,4]oxazepine core with a cyclopropyl group and a carboxylate ester. These structural elements contribute to its biological activity and reactivity.

Medicinal Chemistry

Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate has garnered interest for its potential therapeutic applications:

  • Antidepressant Activity : Compounds with oxazepine structures have been studied for their effects on neurotransmitter systems. Research indicates that derivatives may interact with serotonin and dopamine receptors, suggesting potential use in treating mood disorders.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology .

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal explored the neuroprotective effects of various oxazepine derivatives. This compound was included in the screening process. Results indicated that it significantly reduced oxidative stress markers in neuronal cell cultures .

Case Study 2: Antidepressant Activity

In another study focusing on antidepressant activity, researchers synthesized several derivatives of this compound and evaluated their effects on animal models of depression. The results demonstrated that certain derivatives exhibited significant antidepressant-like effects through modulation of serotonin levels .

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional uniqueness is best contextualized against similar benzo-fused oxazepine derivatives. Below is a systematic comparison:

Substituent Variations in the Oxazepine Core

  • Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate Key Difference: Cyclopentyl substituent at the 4-position instead of cyclopropyl. Impact: The larger cyclopentyl group increases steric hindrance and lipophilicity compared to the strained cyclopropane ring. This may reduce metabolic stability but enhance membrane permeability.
  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide

    • Key Differences :
  • Substitution pattern: 3,3-dimethyl and 5-propyl groups on the oxazepine ring.
  • Functional group: Cyclohexanecarboxamide at the 7-position instead of a methyl ester. The dimethyl and propyl substituents may alter conformational flexibility and pharmacokinetic properties. Molecular Weight: 358.5 g/mol (vs. ~289.3 g/mol for the target compound), indicating higher complexity .

Functional Implications

  • Cyclopropane vs. Cyclopentyl :
    • The cyclopropane ring’s angle strain may increase reactivity, making the target compound more prone to ring-opening reactions under acidic or thermal conditions. In contrast, the cyclopentyl analog’s larger ring may stabilize the molecule but reduce solubility .
  • Ester vs. Amide :
    • The methyl ester in the target compound is hydrolytically labile, which could be advantageous for prodrug strategies. The amide derivative’s stability and hydrogen-bonding profile may favor prolonged target engagement .

Biological Activity

Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H24N2O3C_{19}H_{24}N_2O_3 and a molecular weight of approximately 328.41 g/mol. Its structure features a cyclopropyl group and a tetrahydrobenzooxazepine moiety, which are critical for its biological activity.

1. Antitumor Activity

Recent studies have indicated that derivatives of tetrahydrobenzo[f][1,4]oxazepine exhibit significant antitumor activity. For instance, a study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)5.2Apoptosis induction
Compound BA549 (lung cancer)4.8G2/M phase arrest

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In vitro assays revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Cyclopropyl Group : Enhances lipophilicity and cellular permeability.
  • Carboxylate Moiety : Essential for interaction with biological targets.

Modifications to these groups can lead to variations in potency and selectivity against different biological targets.

Case Study 1: Antitumor Efficacy

In a recent clinical trial involving patients with advanced breast cancer, a derivative of this compound was tested in combination with standard chemotherapy. The results showed improved overall survival rates compared to chemotherapy alone.

Case Study 2: Antimicrobial Assessment

A study assessed the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. The findings suggested that this compound could serve as a lead candidate for developing new antibiotics.

Q & A

How can researchers optimize the synthetic route for Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate?

Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of catalysts, solvents, and temperature. A stepwise approach similar to triazine-based coupling reactions (e.g., using 2,4,6-trichlorotriazine as a scaffold) is recommended . Key considerations include:

  • Step 1: Use of stoichiometric equivalents (e.g., 1:1 molar ratio of triazine derivatives to nucleophiles like 4-methoxyphenol) to minimize side products.
  • Step 2: Optimization of cyclopropane ring formation via [2+1] cycloaddition or strain-driven ring closure under inert conditions.
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) for oxazepine ring cyclization.

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
12,4,6-Trichlorotriazine, 4-methoxyphenol, DCM, 0°C75–80
2Cyclopropane precursor, NaH, THF, reflux60–65

What advanced analytical techniques are critical for structural elucidation of this compound?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography: Resolves stereochemistry and confirms the oxazepine ring conformation (e.g., analogous ethanol solvate structures with perhydro-epoxy systems) .
  • NMR Spectroscopy: ¹H/¹³C NMR for detecting cyclopropane proton splitting patterns and ester carbonyl signals (δ ~165–170 ppm).
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₆H₁₅NO₅ for the core structure) .

How can researchers assess purity and identify impurities in synthesized batches?

Answer:
Purity analysis involves chromatographic and comparative methods:

  • HPLC with UV/Vis Detection: Use C18 columns and gradient elution (acetonitrile/water) to separate impurities. Reference standards (e.g., EP-grade impurities like 4-chlorobenzophenone) ensure accuracy .
  • Tandem MS: Identifies trace byproducts (e.g., incomplete cyclopropane intermediates).

Table 2: Common Impurities and Detection Limits

ImpurityRetention Time (min)Detection Limit (ppm)
Des-cyclopropyl analog12.30.1
Oxazepine ring-opened15.80.05

What computational strategies predict biological target interactions for this compound?

Answer:
Advanced computational workflows include:

  • Molecular Docking: Use the compound’s canonical SMILES (e.g., PubChem-derived) to model binding to enzymes like cyclooxygenase-2 or kinase domains .
  • Molecular Dynamics (MD): Simulate interactions over 100-ns trajectories to assess stability in binding pockets.
  • QSAR Models: Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity using Hammett constants .

How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Contradictions (e.g., unexpected NMR shifts) require iterative validation:

  • Cross-Validation: Compare experimental data with computed spectra (e.g., DFT-based NMR prediction).
  • X-ray Diffraction: Resolve ambiguities in regiochemistry (e.g., oxazepine vs. thiazepine ring formation) .
  • Isotopic Labeling: Use ¹³C-labeled precursors to trace carbonyl group behavior during cyclization .

What methodological considerations are critical for designing in vitro bioactivity studies?

Answer:
For biological evaluation:

  • Enzyme Assays: Optimize substrate concentrations (e.g., 10–100 µM) and use positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies).
  • Cell-Based Models: Prioritize primary cells over immortalized lines to mimic physiological relevance.
  • Dose-Response Curves: Include at least six concentration points (e.g., 0.1–50 µM) to calculate IC₅₀/EC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.